Ethyl (cyanomethyl)glycinate
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Overview
Description
Ethyl (cyanomethyl)glycinate is an organic compound with the molecular formula C6H10N2O2 It is a derivative of glycine, where the amino group is substituted with a cyanomethyl group and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethyl)glycinate can be synthesized through the reaction of ethyl glycinate hydrochloride with cyanomethylating agents. One common method involves the reaction of ethyl glycinate hydrochloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (cyanomethyl)glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, dimethylformamide
Catalysts: Various amines and metal catalysts
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Condensation Products: Imines and other condensation products are formed when reacted with carbonyl compounds.
Hydrolysis Products: Glycine derivatives and cyanoacetic acid derivatives.
Scientific Research Applications
Ethyl (cyanomethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (cyanomethyl)glycinate involves its ability to participate in various chemical reactions due to the presence of the cyanomethyl and ester functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl (cyanomethyl)glycinate can be compared with other similar compounds such as:
Ethyl glycinate: Lacks the cyanomethyl group, making it less reactive in certain types of reactions.
Cyanoacetic acid derivatives: Similar in reactivity due to the presence of the cyano group but differ in their ester or amide functionalities.
N-substituted glycine derivatives: Vary in their substituents, leading to differences in reactivity and applications
This compound stands out due to its unique combination of the cyanomethyl and ester groups, which provide a versatile platform for various chemical transformations and applications.
Biological Activity
Ethyl (cyanomethyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of Ethyl (Cyanomethyl) Glycinate
This compound can be synthesized through various methods, including reactions involving ethyl glycinate and diazoacetonitrile. The process typically involves heating the reactants in a solvent under controlled conditions to yield the desired product with high purity. For instance, one method reports a yield of 97% using 1H NMR analysis to confirm the complete consumption of starting materials .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC)
The MIC values for various strains are summarized in the following table:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 2.00 |
Escherichia coli | 1.50 |
Aspergillus flavus | 3.25 |
These results indicate that this compound is particularly effective against E. coli, with an MIC of 1.50 μg/mL, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The compound was tested against MCF-7 breast cancer cells, revealing an IC50 value of approximately 10.17 μM, indicating significant cytotoxicity.
Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10.17 |
Vero Cells | >100 |
The selectivity index suggests that this compound is less toxic to normal cells compared to cancer cells, making it a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition. In vitro assays have demonstrated that this compound inhibits key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.
Enzyme Inhibition Data
Enzyme | IC50 (μM) |
---|---|
E. coli DNA gyrase B | 0.33 |
E. coli Topoisomerase IV | 0.60 |
These findings indicate that this compound may disrupt bacterial cell division and survival by targeting these essential enzymes .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antimicrobial Drug Development : Research indicates that modifications to the structure of this compound can enhance its antimicrobial properties, paving the way for new drug formulations.
- Cancer Treatment : The selective cytotoxicity observed in MCF-7 cells suggests that this compound could be further investigated as a therapeutic agent for breast cancer treatment.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylamino)acetate |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3 |
InChI Key |
HJHAOMCORINKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC#N |
Origin of Product |
United States |
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